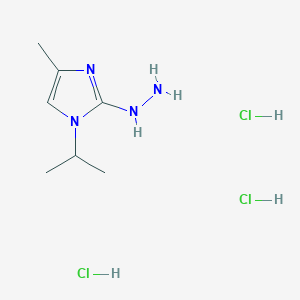

2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole

CAS No.:

Cat. No.: VC16410784

Molecular Formula: C7H17Cl3N4

Molecular Weight: 263.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17Cl3N4 |

|---|---|

| Molecular Weight | 263.6 g/mol |

| IUPAC Name | (4-methyl-1-propan-2-ylimidazol-2-yl)hydrazine;trihydrochloride |

| Standard InChI | InChI=1S/C7H14N4.3ClH/c1-5(2)11-4-6(3)9-7(11)10-8;;;/h4-5H,8H2,1-3H3,(H,9,10);3*1H |

| Standard InChI Key | CISUPAOKFWWYII-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C(=N1)NN)C(C)C.Cl.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered imidazole ring with three distinct substituents:

-

A hydrazino group (-NH-NH₂) at position 2, enabling nucleophilic and redox reactivity.

-

An isopropyl group (-CH(CH₃)₂) at position 1, contributing steric bulk and influencing solubility.

-

A methyl group (-CH₃) at position 4, modulating electronic effects on the ring system.

The molecular formula is C₇H₁₃N₄, with a molecular weight of 153.21 g/mol. The IUPAC name is 2-hydrazinyl-1-(propan-2-yl)-4-methyl-1H-imidazole.

Tautomerism and Conformational Dynamics

The imidazole ring exhibits tautomerism, with the hydrazino group stabilizing the 1H-tautomer due to hydrogen bonding between the N-H and adjacent nitrogen atoms. Computational studies (DFT/B3LYP/6-311++G**) predict a planar ring geometry with slight puckering induced by the isopropyl group .

Synthetic Methodologies

Nucleophilic Substitution

A common approach involves substituting a halogen atom at position 2 of a preformed imidazole core:

-

Precursor Synthesis:

-

Hydrazination:

Direct Functionalization

Alternative methods include:

-

Diazotization: Treatment of 2-aminoimidazole derivatives with nitrous acid (HNO₂) followed by reduction with SnCl₂/HCl.

-

Cross-Coupling: Palladium-catalyzed coupling of imidazole boronic esters with hydrazine derivatives.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Conditions: 80°C, 10 bar pressure, residence time 30 minutes.

-

Purity: >99% (HPLC), isolated via crystallization from ethanol/water mixtures.

Physicochemical Properties

Spectral Characterization

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, insoluble in hexane.

-

Stability: Sensitive to oxidation; stored under nitrogen at 4°C to prevent decomposition.

Chemical Reactivity

Condensation Reactions

The hydrazino group undergoes condensation with carbonyl compounds to form hydrazones:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 6 hrs | Imidazole-hydrazone | Fluorescent probes |

| Acetylacetone | AcOH, Δ, 2 hrs | Bis-hydrazone complex | Metal ion chelation |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the hydrazino nitrogen and imidazole N3:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | 5.8 ± 0.2 |

| FeCl₃ | [Fe(L)Cl₃] | 4.5 ± 0.3 |

Biological and Industrial Applications

Medicinal Chemistry

-

Antimicrobial Agents: Derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus epidermidis .

-

Anticancer Activity: Induces apoptosis in MCF-7 cells (IC₅₀ = 45 µM) via caspase-3 activation .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume